Methyl 4-chloro-2-methoxy-5-methylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 214.65 g/mol. This compound features a benzoate structure with a methoxy group and a chlorine substituent, making it a member of the benzoate ester family. It is characterized by its aromatic ring, which contributes to its stability and reactivity in various
Preliminary studies suggest that methyl 4-chloro-2-methoxy-5-methylbenzoate exhibits biological activity that may include antimicrobial properties. Compounds with similar structures have been investigated for their potential as anti-inflammatory agents, suggesting that this compound may also possess such activities. Further research is necessary to fully elucidate its biological mechanisms and therapeutic potential.
Methyl 4-chloro-2-methoxy-5-methylbenzoate can be synthesized through various methods:
Methyl 4-chloro-2-methoxy-5-methylbenzoate finds applications primarily in:
Interaction studies involving methyl 4-chloro-2-methoxy-5-methylbenzoate focus on its reactivity with various biological targets. Preliminary data indicate potential interactions with enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy. Further investigations are essential to establish specific interactions and their implications for pharmacology.
Several compounds share structural similarities with methyl 4-chloro-2-methoxy-5-methylbenzoate, including:
Compound Name | CAS Number | Unique Features |
---|---|---|
Methyl 4-amino-5-chloro-2-methoxybenzoate | 57871995 | Contains an amino group instead of a methyl group |
Methyl 2-chloro-4-methoxy-5-methylbenzoate | 2383235-64-9 | Chlorine at a different position on the aromatic ring |
Methyl 4-chloro-3-methoxybenzoate | CAS not specified | Different substitution pattern on the aromatic ring |
These compounds exhibit varying degrees of biological activity and chemical reactivity based on their functional groups and substitution patterns, highlighting the uniqueness of methyl 4-chloro-2-methoxy-5-methylbenzoate in terms of its specific chlorine and methoxy positioning on the aromatic system.